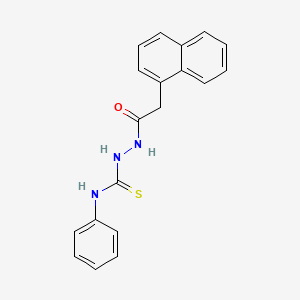
1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, an acetyl group, a phenylhydrazine moiety, and a carbothioamide group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 1-naphthylacetic acid with phenylhydrazine and a thiocarbonyl reagent. The process can be summarized as follows:
Formation of 1-naphthylacetyl chloride: 1-naphthylacetic acid is treated with thionyl chloride to form 1-naphthylacetyl chloride.
Reaction with phenylhydrazine: The 1-naphthylacetyl chloride is then reacted with phenylhydrazine to form 2-(1-naphthylacetyl)-N-phenylhydrazine.
Introduction of the carbothioamide group: Finally, the 2-(1-naphthylacetyl)-N-phenylhydrazine is treated with a thiocarbonyl reagent, such as carbon disulfide, to form 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The phenylhydrazine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenylhydrazine derivatives.
Applications De Recherche Scientifique
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide involves its interaction with biological targets, leading to various effects:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-naphthylacetyl spermine: A synthetic analogue with similar structural features.
N-(1-naphthylacetyl)glycine phenacyl ester: Another compound with a naphthylacetyl group.
Uniqueness
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a naphthyl group, phenylhydrazine moiety, and carbothioamide group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
31803-06-2 |
|---|---|
Formule moléculaire |
C19H17N3OS |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-[(2-naphthalen-1-ylacetyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C19H17N3OS/c23-18(21-22-19(24)20-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23)(H2,20,22,24) |
Clé InChI |
XRSNDUPLOIMYGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


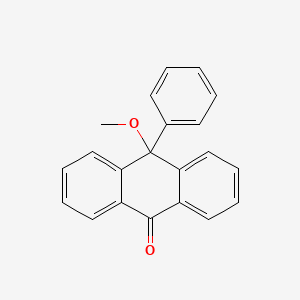
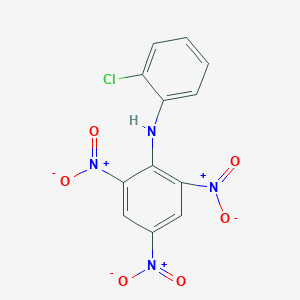

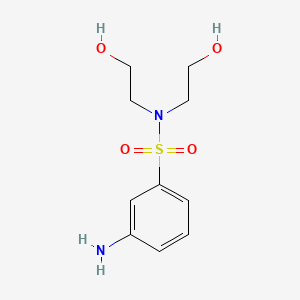


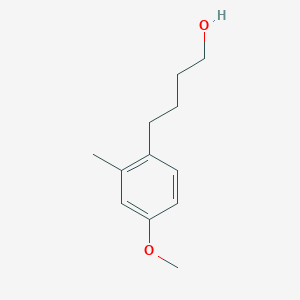
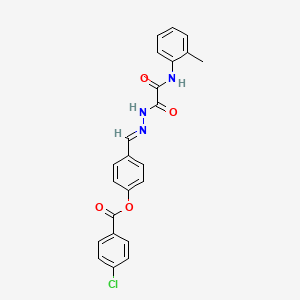

![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)
![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)
![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963902.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)
